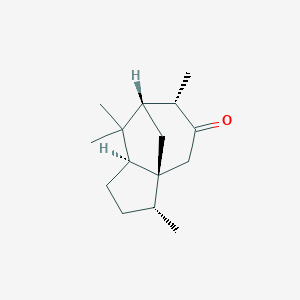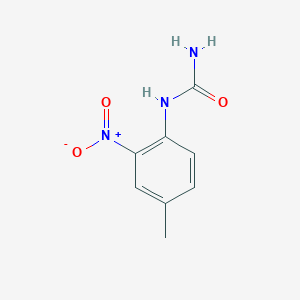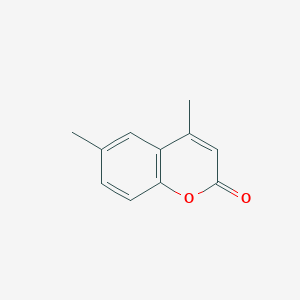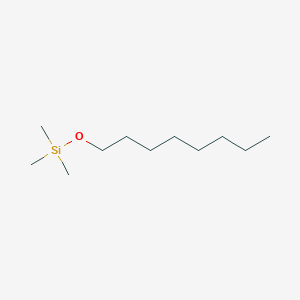
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium
Übersicht
Beschreibung
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is an organometallic compound with the empirical formula C13H12CrO3. It is a coordination complex where a chromium atom is bonded to three carbonyl (CO) groups and a 1,2,3,4-tetrahydronaphthalene ligand. This compound is known for its applications in organometallic chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium can be synthesized through the reaction of chromium hexacarbonyl with 1,2,3,4-tetrahydronaphthalene. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
Cr(CO)6+C10H12→Cr(CO)3(C10H12)+3CO
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the chromium center is oxidized, often leading to the formation of chromium(III) complexes.
Reduction: The compound can be reduced to form lower oxidation state chromium complexes.
Substitution: The carbonyl ligands in this compound can be substituted by other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often require mild heating and the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
Major Products:
Oxidation: Chromium(III) complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Various substituted chromium carbonyl complexes depending on the incoming ligand.
Wissenschaftliche Forschungsanwendungen
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Organometallic Chemistry: The compound serves as a model complex for studying metal-ligand interactions and reaction mechanisms.
Material Science: It is used in the synthesis of novel materials with unique electronic and magnetic properties.
Biological Studies:
Wirkmechanismus
The mechanism of action of tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium involves the coordination of the chromium center with the carbonyl and tetrahydronaphthalene ligands. The chromium atom can undergo various oxidation and reduction states, facilitating different chemical reactions. The carbonyl ligands can participate in back-donation, where electron density is transferred from the metal to the carbonyl ligands, stabilizing the complex .
Vergleich Mit ähnlichen Verbindungen
Chromium hexacarbonyl (Cr(CO)6): A well-known chromium carbonyl complex with six carbonyl ligands.
Tricarbonyl(cyclopentadienyl)chromium (Cr(CO)3(C5H5)): A similar tricarbonyl complex with a cyclopentadienyl ligand.
Tricarbonyl(benzene)chromium (Cr(CO)3(C6H6)): A tricarbonyl complex with a benzene ligand.
Uniqueness: Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is unique due to the presence of the 1,2,3,4-tetrahydronaphthalene ligand, which provides distinct steric and electronic properties compared to other ligands like cyclopentadienyl or benzene. This uniqueness allows for different reactivity and applications in catalysis and material science .
Eigenschaften
IUPAC Name |
carbon monoxide;chromium;1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.3CO.Cr/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-2,5-6H,3-4,7-8H2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCNXXOJQYMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC2=CC=CC=C2C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12154-63-1 | |
| Record name | Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12154-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

